molecular formula C11H11NO3S B12881547 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone CAS No. 69484-47-5

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone

Cat. No.: B12881547
CAS No.: 69484-47-5
M. Wt: 237.28 g/mol
InChI Key: BEXKTLJTMIDYNU-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone is a quinolinone derivative characterized by a hydroxyl group at position 4, a methyl group at position 1, and a methylsulfinyl substituent at position 2. The methylsulfinyl group (S=O) introduces polarity and hydrogen-bonding capacity, influencing its chemical reactivity and biological interactions.

Properties

CAS No.

69484-47-5

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

4-hydroxy-1-methyl-3-methylsulfinylquinolin-2-one

InChI

InChI=1S/C11H11NO3S/c1-12-8-6-4-3-5-7(8)9(13)10(11(12)14)16(2)15/h3-6,13H,1-2H3

InChI Key

BEXKTLJTMIDYNU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)S(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable quinoline derivative.

    Functional Group Introduction: Introduction of the hydroxy, methyl, and methylsulfinyl groups through various organic reactions such as alkylation, sulfoxidation, and hydroxylation.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:

    Catalysts: Use of industrial catalysts to speed up the reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfinyl group to a sulfone.

    Reduction: Reduction of the sulfoxide group back to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide.

Scientific Research Applications

4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone may have various applications in scientific research, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity and potential therapeutic effects.

    Medicine: Exploring its use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone would involve its interaction with specific molecular targets. This could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: The compound might modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolinone Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Key Functional Groups
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone 4-OH, 1-CH₃, 3-CH₃SO C₁₁H₁₁NO₃S Not reported Hydroxyl, sulfinyl
4-Hydroxy-1-methyl-3-phenyl-2(1H)-quinolinone 4-OH, 1-CH₃, 3-C₆H₅ C₁₆H₁₃NO₂ 222–226 Hydroxyl, phenyl
4-Hydroxy-3-nitro-1H-quinolin-2-one 4-OH, 3-NO₂ C₉H₆N₂O₃ Not reported Hydroxyl, nitro
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone 4-OH, 1-CH₃, 3-COCH₃ C₁₂H₁₁NO₃ Not reported Hydroxyl, acetyl
4-Hydroxy-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-1-methyl-2(1H)-quinolinone 4-OH, 1-CH₃, 3-pyrazolyl C₁₃H₁₁N₃O₃ Not reported Hydroxyl, pyrazole

Key Observations :

  • Electronic Effects : The methylsulfinyl group in the target compound is a moderate electron-withdrawing group, enhancing hydrogen-bonding capacity compared to phenyl (electron-neutral) or acetyl (electron-withdrawing) groups. This may improve solubility in polar solvents .
  • Thermal Stability : The phenyl-substituted derivative exhibits high thermal stability (m.p. 222–226°C) due to aromatic stacking, whereas nitro or sulfinyl groups may lower melting points by disrupting crystallinity .

Key Observations :

  • Anticancer Potential: Ethyl and amino-substituted derivatives (e.g., III-a2) show cytotoxic effects on breast cancer cells (IC₅₀: 80.12% at 133°C), suggesting that bulky substituents enhance activity .
  • Anti-inflammatory Activity : Pyrazolyl derivatives exhibit unique COX-2 inhibition, likely due to heterocyclic interactions with enzyme active sites .

Reactivity and Stability

  • Oxidative Stability : The methylsulfinyl group is less prone to further oxidation compared to thioether (S-CH₃) precursors, which can oxidize to sulfones (SO₂CH₃) under strong conditions .

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